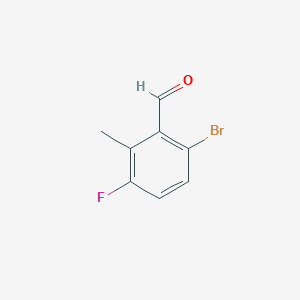

6-Bromo-3-fluoro-2-methylbenzaldehyde

Description

Significance of Substituted Benzaldehydes as Advanced Synthetic Intermediates

Substituted benzaldehydes are organic compounds derived from benzaldehyde (B42025) that feature various atoms or functional groups attached to the aromatic ring. wisdomlib.orgwisdomlib.org They are crucial reactants in numerous synthesis processes, participating in condensation reactions and serving as precursors for a multitude of derivatives. wisdomlib.org Their versatility is showcased in their application for creating more complex structures such as chalcones, Schiff bases, and various heterocyclic systems. wisdomlib.org The ability to introduce specific substituents onto the benzaldehyde ring allows chemists to fine-tune the electronic and steric properties of the molecule, guiding its reactivity toward a desired synthetic outcome. This makes them indispensable tools for building the molecular architecture of advanced materials and biologically active compounds. nih.gov

The compound at the center of this article, 6-Bromo-3-fluoro-2-methylbenzaldehyde, is a member of this important class. While specific data for this exact isomeric substitution pattern is sparse, its chemical identity can be defined by its molecular formula and structure. Its close isomers, such as 6-Bromo-2-fluoro-3-methylbenzaldehyde (B1528395), are better documented and serve as a proxy for understanding its general characteristics.

Table 1: Chemical Properties of an Isomeric Bromo-fluoro-methylbenzaldehyde

| Property | Value |

|---|---|

| Compound Name | 6-Bromo-2-fluoro-3-methylbenzaldehyde |

| CAS Number | 1114809-22-1 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Yellow to brown solid |

Data sourced from available chemical supplier information for the specified isomer. fluoromart.com

The Strategic Role of Halogen and Alkyl Substituents in Chemical Reactivity and Synthetic Design

The specific arrangement of halogen and alkyl substituents on a benzaldehyde ring profoundly influences its chemical behavior. Each substituent plays a strategic role in modulating the molecule's reactivity and providing handles for further functionalization.

Halogen Substituents (Bromo and Fluoro): Halogens primarily exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. reddit.comncert.nic.in The bromine atom, in particular, is an excellent leaving group in nucleophilic aromatic substitution and a key participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The fluorine atom, due to its high electronegativity, significantly alters the electronic properties of the ring and can enhance the metabolic stability of derivative compounds in medicinal chemistry contexts.

Alkyl Substituents (Methyl): The methyl group is an electron-donating group through an inductive effect. This can slightly counteract the electron-withdrawing effects of the halogens. ncert.nic.in Furthermore, the position of the methyl group provides steric hindrance, which can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. researchgate.net This steric influence is a critical tool in synthetic design for achieving specific isomers of a target molecule.

The interplay of these electronic and steric effects in a molecule like this compound makes it a highly tailored and reactive substrate for organic synthesis.

Overview of Research Trajectories for this compound and Analogous Scaffolds

The general synthetic utility of such compounds is also demonstrated in their use in reactions like the Friedländer condensation to produce substituted quinoline (B57606) derivatives. fluoromart.com Modern synthetic strategies continue to evolve, with research focusing on the development of one-pot procedures that use substituted benzaldehydes to quickly generate molecular diversity. acs.orgresearchgate.net These methods often involve protecting the reactive aldehyde group as a stable intermediate, allowing for subsequent cross-coupling reactions before its regeneration. researchgate.net The ongoing exploration of these halogenated and alkylated benzaldehyde scaffolds points to their continued importance in accessing novel and functionally complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

6-bromo-3-fluoro-2-methylbenzaldehyde |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-4H,1H3 |

InChI Key |

YFJFZMXPDJYBOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Fluoro 2 Methylbenzaldehyde

Retrosynthetic Analysis and Precursor Design for Substituted Halobenzaldehydes

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For 6-bromo-3-fluoro-2-methylbenzaldehyde, the primary disconnections involve the formyl group and the two halogen substituents.

The most logical retrosynthetic step is the removal of the aldehyde (formyl) group, which points to a formylation reaction on a substituted benzene (B151609) precursor. This disconnection leads to 1-bromo-4-fluoro-2-methylbenzene as a key intermediate. The synthesis of this precursor then becomes the central challenge.

Further deconstruction of 1-bromo-4-fluoro-2-methylbenzene can be envisioned in two primary ways:

Bromination of a fluorotoluene: Starting with 3-fluoro-2-methyltoluene , a regioselective bromination at the C6 position would be required.

Fluorination of a bromotoluene: Starting with 2-bromo-5-methyltoluene or 4-bromo-3-methyltoluene , a selective fluorination reaction would need to be employed.

The order of these reaction steps is critical. The directing effects of the substituents (methyl, fluoro, bromo) on the aromatic ring will dictate the position of subsequent substitutions. For instance, both methyl and fluoro groups are ortho, para-directing, while the bromo group is also ortho, para-directing but deactivating. A careful analysis of these competing influences is necessary to design a viable synthetic route. Another potential pathway could involve starting with a precursor that already contains an amino group, such as 4-bromo-3-fluoro-2-methylaniline , which can be converted to the aldehyde via a Sandmeyer-type reaction or similar transformation.

| Retrosynthetic Approach | Key Precursor | Final Step |

| Formylation | 1-Bromo-4-fluoro-2-methylbenzene | Introduction of -CHO group |

| Sandmeyer-type Reaction | 4-Bromo-3-fluoro-2-methylaniline | Conversion of -NH2 to -CHO |

Targeted Introduction of Bromine and Fluorine Substituents on Aromatic Rings

The successful synthesis of the key precursor, 1-bromo-4-fluoro-2-methylbenzene, hinges on the ability to introduce bromine and fluorine atoms at specific positions on the aromatic ring.

Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto a benzene ring. The regioselectivity is governed by the existing substituents. In the case of a precursor like 3-fluoro-2-methyltoluene, the directing effects must be considered:

The methyl group at C2 is an activating, ortho, para-director, favoring substitution at C3 (blocked), C5, and C1 (blocked).

The fluoro group at C3 is a deactivating, ortho, para-director, favoring substitution at C2 (blocked), C4, and C6.

The combined directing effects would suggest that bromination might occur at positions C4, C5, or C6. Achieving exclusive bromination at the desired C6 position, which is para to the fluorine and ortho to the methyl group (while being sterically hindered), can be challenging and may lead to a mixture of isomers.

To enhance regioselectivity, specific catalysts and conditions can be employed. The use of a shape-selective zeolite catalyst in combination with a Lewis acid has been shown to improve the para-selectivity of bromination for substrates like fluorobenzene. google.com For complex substrates, controlling factors like temperature and the choice of brominating agent (e.g., Br2, N-bromosuccinimide (NBS)) is crucial for directing the substitution to the desired, often sterically accessible, position. nih.gov

Introducing a fluorine atom onto an aromatic ring with high regioselectivity can be more complex than bromination. Common strategies include:

Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. To synthesize 1-bromo-4-fluoro-2-methylbenzene, one could start from 2-bromo-5-fluoro-4-methylaniline, though this precursor is itself complex.

Nucleophilic Aromatic Substitution (SNAr): This requires a highly electron-deficient ring and a good leaving group (like -NO2 or -Cl) positioned ortho or para to a strong electron-withdrawing group. This is generally not applicable for the synthesis of the required precursor from simple bromotoluenes.

Electrophilic Fluorination: Modern reagents, often containing an N-F bond (e.g., Selectfluor®), can deliver an electrophilic fluorine atom to an electron-rich aromatic ring. The regioselectivity is again determined by the directing groups present on the substrate.

Formylation Reactions for Aromatic Systems: Advanced Approaches

Once the precursor 1-bromo-4-fluoro-2-methylbenzene is obtained, the final step is the introduction of the formyl group. Several advanced methods are available for the formylation of complex aromatic substrates.

The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic compounds. jk-sci.comwikipedia.org It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nrochemistry.comijpcbs.com

The Vilsmeier reagent is a relatively weak electrophile, meaning the reaction is most efficient on activated aromatic rings. youtube.com The precursor 1-bromo-4-fluoro-2-methylbenzene is substituted with a weakly activating methyl group and two deactivating halogen groups, making the ring moderately deactivated. Therefore, forcing conditions (e.g., higher temperatures) might be necessary.

Regioselectivity is influenced by both electronic and steric factors. jk-sci.com The formyl group will preferentially add to the most nucleophilic and least sterically hindered position. In 1-bromo-4-fluoro-2-methylbenzene, the potential sites for formylation are C3 and C5. The C3 position is ortho to both the methyl and fluoro groups, while the C5 position is meta to the methyl group and ortho to the bromo group. A detailed analysis of the combined electronic effects would be needed to predict the major product, which may not be the desired isomer.

Given the potential challenges with Vilsmeier-Haack regioselectivity, other formylation methods are important alternatives for complex substrates.

Directed ortho-Metalation (DoM): This is a powerful strategy for achieving high regioselectivity. wikipedia.org A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (e.g., n-BuLi), directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgias.ac.in Subsequent quenching with an electrophile like DMF introduces the formyl group precisely at that position. commonorganicchemistry.comthieme-connect.de For a precursor to this compound, one could design a substrate where a potent DMG (like an amide or methoxy (B1213986) group) directs lithiation to the desired carbon, with the DMG being a group that can later be removed or is part of the final structure. Halogens like fluorine, chlorine, and bromine can also act as directing groups. thieme-connect.dethieme-connect.de

Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a strong Lewis acid (e.g., TiCl4, AlCl3) to formylate aromatic rings. commonorganicchemistry.com It is an alternative to the Vilsmeier-Haack reaction but also proceeds via electrophilic aromatic substitution, facing similar regioselectivity issues based on substrate electronics.

Gattermann and Gattermann-Koch Reactions: These classic methods use CO/HCl (Gattermann-Koch) or HCN/HCl (Gattermann) with a Lewis acid catalyst. They are generally suitable for activated aromatic compounds like phenols or alkylbenzenes and may be less effective for the deactivated halogenated precursors required here.

Formylation via Lithium-Halogen Exchange: An aryl bromide can be converted into an aryllithium species via lithium-halogen exchange with an alkyllithium reagent. This aryllithium can then be quenched with DMF to yield the corresponding aldehyde. commonorganicchemistry.comthieme-connect.de This offers a regiochemically precise method if a suitable dibrominated precursor can be synthesized, where one bromine atom is selectively exchanged.

| Formylation Method | Reagents | Typical Substrate | Key Advantage |

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatics | Mild conditions, widely used |

| Directed ortho-Metalation | n-BuLi, DMG, then DMF | Aromatics with a directing group | High regioselectivity |

| Rieche Formylation | Cl2CHOCH3, Lewis Acid | Aromatic compounds | Alternative to Vilsmeier-Haack |

| Lithium-Halogen Exchange | n-BuLi, then DMF | Aryl bromides/iodides | Regiospecific formylation |

Remain Elusive in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and chemical literature, detailed synthetic methodologies for the specific chemical compound this compound could not be located. Consequently, a comprehensive article detailing its multi-step synthesis, optimization of reaction conditions, and novel synthetic approaches, as per the requested outline, cannot be generated at this time.

The requested article was to be structured around a detailed exploration of the synthesis of this compound, including stepwise functional group introduction, optimization of reaction conditions for yield and selectivity, and emerging synthetic strategies. However, the available scientific and chemical literature does not provide specific information on the synthesis of this particular isomer.

Information is available for related isomers, such as 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395) and 2-bromo-6-fluoro-3-methylbenzaldehyde. While these compounds share the same molecular formula, the different arrangement of the bromo, fluoro, and methyl groups on the benzaldehyde (B42025) ring means their synthetic pathways would be distinct and not directly applicable to this compound. Extrapolating synthetic routes from these related compounds would be speculative and would not meet the required standard of scientific accuracy for this article.

The absence of specific synthetic procedures in the public domain suggests that the synthesis of this compound may not be widely reported or may be part of proprietary research not available to the public.

Therefore, to adhere to the strict requirements of providing accurate and scientifically validated information solely on this compound, this article cannot be produced.

Advanced Chemical Transformations and Reactivity of 6 Bromo 3 Fluoro 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde moiety is a cornerstone of organic synthesis, participating in a wide array of chemical reactions. For 6-bromo-3-fluoro-2-methylbenzaldehyde, one can anticipate a range of transformations typical for aromatic aldehydes.

Nucleophilic Addition Reactions and Subsequent Derivatizations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. This would likely involve the attack of various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, or enolates, to form secondary alcohols or other functionalized products. Subsequent derivatizations of the resulting alkoxide intermediate would be expected. However, no specific examples or studies detailing these reactions for this compound have been identified.

Condensation Reactions with Varied Nucleophiles

Condensation reactions, such as those with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones, are characteristic of aldehydes. These reactions are often crucial steps in the synthesis of more complex molecules. For instance, the Friedländer annulation, a condensation reaction leading to quinolines, has been reported for the isomer 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395), but not for the title compound. fluoromart.com

Aldehyde Homologation and Chain Elongation Strategies

Strategies to extend the carbon chain at the aldehyde position, such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, or Corey-Fuchs reaction, are standard synthetic methodologies. These reactions would convert the aldehyde of this compound into an alkene, which could then be further functionalized. Regrettably, no published reports demonstrate the application of these chain elongation strategies on this specific compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. It would be anticipated that the bromine atom of this compound could readily participate in such a reaction with various boronic acids or esters to introduce new aryl or heteroaryl substituents. While the Suzuki-Miyaura coupling is a general and robust reaction, specific conditions and outcomes for this particular substrate are not documented in the available literature.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would be a valuable tool for introducing an alkynyl moiety onto the this compound scaffold, opening up further synthetic possibilities. Despite the broad utility of the Sonogashira coupling, no specific examples of its application to this compound have been found.

Other Palladium-Catalyzed Transformations

Beyond the more common Suzuki and Stille couplings, the bromine atom of this compound serves as a reactive handle for a range of other significant palladium-catalyzed transformations. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups.

Heck Reaction : This reaction facilitates the coupling of the aryl bromide with alkenes to form substituted olefins. organic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate, and a base. For a substrate like this compound, this transformation would yield a styrenic derivative, a valuable structural motif in polymer and materials science. nih.govrsc.orgresearchgate.net

Sonogashira Coupling : This powerful method is used to form carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper(I) complexes. organic-chemistry.org The application of the Sonogashira coupling to this compound would introduce an alkynyl group onto the aromatic ring, providing a gateway to further functionalization or the synthesis of complex molecular architectures. soton.ac.uknih.govresearchgate.net

Buchwald-Hartwig Amination : This reaction has become a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.org It involves the palladium-catalyzed coupling of an amine with the aryl bromide. This transformation is crucial for the synthesis of pharmaceuticals and other biologically active molecules. The reaction can be selectively performed at the bromide position in the presence of other halogens, such as chloride, under optimized conditions. nih.gov

The following table illustrates the general schemes for these transformations as they would apply to this compound.

| Reaction Name | General Scheme | Potential Product Structure |

| Heck Reaction | A styrenyl derivative of the starting benzaldehyde (B42025) | |

| Sonogashira Coupling | An alkynyl-substituted benzaldehyde | |

| Buchwald-Hartwig Amination | An amino-substituted benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The aldehyde group in this compound strongly activates the ring towards nucleophilic attack, making SNAr a viable pathway for substitution of the halogen atoms.

In SNAr reactions, the nature of the leaving group is a critical factor. Contrary to SN1 and SN2 reactions, where bromide is a better leaving group than fluoride, the opposite is often true in SNAr. The rate-determining step in SNAr is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.orgfluoromart.com

Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect generally leads to a higher reactivity for fluoroarenes compared to their bromoarene counterparts in SNAr reactions. wuxiapptec.com Therefore, in this compound, the fluorine atom is predicted to be more readily substituted by a nucleophile than the bromine atom, assuming other factors are equal. The presence of a strongly electron-withdrawing aldehyde group ortho and para to the fluorine further enhances its reactivity.

The regiochemical outcome and rate of SNAr reactions are profoundly influenced by the electronic effects of the substituents on the aromatic ring. For an SNAr reaction to proceed, the negative charge of the intermediate Meisenheimer complex must be stabilized. libretexts.org

Aldehyde Group (-CHO) : As a powerful electron-withdrawing group, the aldehyde at the C1 position activates the ring for nucleophilic attack. It can effectively stabilize the negative charge of the Meisenheimer complex through resonance, especially when the attack occurs at the ortho (C2 and C6) and para (C4) positions. In this compound, the aldehyde group is ortho to the bromine and meta to the fluorine.

Methyl Group (-CH3) : The methyl group at the C2 position is electron-donating through an inductive effect. This effect slightly deactivates the ring towards nucleophilic attack.

Considering the positions of the substituents on this compound, the fluorine at C3 is para to the bromine at C6 and meta to the aldehyde at C1. The bromine at C6 is ortho to the aldehyde. The aldehyde group provides strong resonance stabilization for a nucleophilic attack at the C6 position (para to the aldehyde in a hypothetical sense if it were at C1, and ortho to the actual aldehyde). However, the general reactivity trend in SNAr (F > Br as a leaving group) suggests that the substitution of fluorine at C3 is also a likely pathway, although the stabilization of the intermediate might be less pronounced compared to an attack at a position directly ortho or para to a nitro group, for example. libretexts.org

The interplay of these effects suggests a competitive scenario for nucleophilic substitution. While the inherent leaving group ability favors fluorine displacement, the position of the bromine ortho to the activating aldehyde group enhances its potential for substitution. The precise outcome would likely depend on the specific nucleophile and reaction conditions.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| Aldehyde (-CHO) | C1 | Strong -I, -M | Strong activation, stabilizes intermediate |

| Methyl (-CH3) | C2 | Weak +I | Weak deactivation |

| Fluorine (-F) | C3 | Strong -I, Weak +M | Activates ring, excellent leaving group |

| Bromine (-Br) | C6 | Strong -I, Weak +M | Activates ring, good leaving group |

Electrophilic Aromatic Substitution (EAS) and Direct C-H Functionalization

While the electron-withdrawing nature of the aldehyde and halogen substituents deactivates the ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under specific conditions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The regioselectivity of EAS reactions is governed by the ability of the existing substituents to stabilize the positively charged intermediate (the sigma complex or arenium ion).

Aldehyde Group (-CHO) : This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less nucleophilic, and directs incoming electrophiles to the positions meta to it (C3 and C5).

Methyl Group (-CH3) : This is an activating, ortho, para-directing group. It donates electron density to the ring, stabilizing the arenium ion when the attack is at the ortho and para positions.

Fluoro and Bromo Groups (-F, -Br) : Halogens are deactivating yet ortho, para-directing. Their inductive effect deactivates the ring, but their resonance effect stabilizes the arenium ion when the attack is at the ortho and para positions.

In this compound, the directing effects of the substituents are in partial conflict. The powerful meta-directing aldehyde group would favor substitution at C5. The ortho, para-directing methyl, fluoro, and bromo groups would favor substitution at the remaining open positions (C4 and C5). The convergence of directing effects at the C5 position (meta to the aldehyde, ortho to the fluorine, and para to the methyl group) suggests that this would be a likely site for electrophilic attack. However, the steric hindrance from the adjacent bromine at C6 might influence this outcome. Theoretical calculations and experimental verification would be necessary to definitively determine the regioselectivity. nih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. pkusz.edu.cn For benzaldehydes, the aldehyde group itself can act as a transient directing group, facilitating ortho C-H activation. acs.org This is typically achieved through the in-situ formation of an imine with a primary amine, which then coordinates to a transition metal catalyst (e.g., palladium, ruthenium, or rhodium) to direct the functionalization to the ortho C-H bond. acs.org

Recent advances have focused on developing milder reaction conditions and expanding the scope of coupling partners. For a substrate like this compound, C-H activation would likely occur at the C-H bond of the aldehyde (decarbonylative coupling) or at one of the aromatic C-H bonds. Given the substitution pattern, the C-H bond at the C5 position is a potential site for functionalization, although the directing group strategy typically favors the ortho position. Palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes represents a recent advance in this area. researchgate.net

The following table summarizes potential C-H activation approaches for substituted benzaldehydes.

| C-H Activation Strategy | Catalyst System (Typical) | Potential Transformation |

| Ortho-Olefination | Rh(III) or Ru(II) | Introduction of an alkene at the ortho position |

| Ortho-Arylation | Pd(II) | Formation of a biaryl linkage at the ortho position |

| Ortho-Hydroxylation | Pd(II) with a transient directing group | Introduction of a hydroxyl group at the ortho position acs.org |

| Decarbonylative Coupling | Pd(0) or Rh(I) | Replacement of the aldehyde group with another functional group nih.gov |

Transformations of the Methyl Group for Extended Functionalization

The methyl group at the C2 position of this compound presents a valuable handle for further molecular elaboration, allowing for the introduction of new functional groups and the extension of the carbon skeleton. Key transformations of this methyl group include oxidation, halogenation, and condensation reactions.

Oxidation: The benzylic methyl group can be oxidized to various degrees, yielding the corresponding benzyl (B1604629) alcohol, benzaldehyde, or benzoic acid derivatives. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidation could yield the corresponding hydroxymethyl derivative, while stronger oxidizing agents would lead to the carboxylic acid. The selective oxidation of one methyl group in the presence of an aldehyde can be challenging, but various chemoselective methods have been developed for similar substrates.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. The resulting benzylic halide is a versatile intermediate that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, the benzylic bromide can be converted to alcohols, ethers, amines, and nitriles, or used in the formation of organometallic reagents.

Condensation Reactions: The methyl group, being adjacent to the aldehyde, can potentially participate in condensation reactions after deprotonation. However, the acidity of the benzylic protons is generally low. More commonly, the aldehyde functionality itself readily undergoes condensation reactions. For instance, aldol-type condensations with enolates or Knoevenagel condensations with active methylene (B1212753) compounds can be employed to extend the carbon chain at the formyl group. While direct involvement of the C2-methyl group in condensation is less common, its steric presence can influence the stereochemical outcome of reactions at the adjacent aldehyde.

Below is a table summarizing potential transformations of the methyl group:

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | Mild oxidizing agents | -CH₂OH |

| Strong oxidizing agents | -COOH | |

| Halogenation | NBS or NCS, UV light or initiator | -CH₂X (X = Br, Cl) |

| Condensation | (Following derivatization) | Various |

Detailed Research Findings:

While specific studies on this compound are limited, research on analogous ortho-methyl substituted benzaldehydes provides valuable insights. For example, the oxidation of ortho-methylbenzaldehydes to the corresponding phthalic acids has been extensively studied. Furthermore, the free-radical bromination of substituted toluenes is a well-established transformation, and the reactivity of the benzylic protons is known to be influenced by the electronic nature of the ring substituents. The electron-withdrawing bromo and fluoro groups in this compound are expected to have a modest influence on the stability of the benzylic radical intermediate in halogenation reactions.

Mechanistic Studies of Key Reaction Pathways Involving this compound

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For this compound, key reaction pathways include nucleophilic addition to the carbonyl group and electrophilic aromatic substitution.

Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is a primary site for nucleophilic attack. The reactivity of the carbonyl group is influenced by both steric and electronic factors. The ortho-methyl group provides significant steric hindrance, which can affect the approach of bulky nucleophiles. Electronically, the electron-withdrawing bromo and fluoro substituents are expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.

A general mechanism for nucleophilic addition is as follows:

A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Protonation of the resulting alkoxide yields the final addition product.

Computational studies on substituted benzaldehydes have shown that the energy barrier for nucleophilic attack is sensitive to the nature and position of the substituents on the aromatic ring. For this compound, it is anticipated that the electronic activation by the halogens would be a dominant factor, while the steric hindrance from the ortho-methyl group would play a significant role in the stereoselectivity of the reaction, especially with chiral nucleophiles.

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution, although the existing substituents significantly influence the position and rate of further substitution. The aldehyde and bromo groups are deactivating and meta-directing, while the fluoro group is deactivating but ortho, para-directing. The methyl group is activating and ortho, para-directing. The interplay of these directing effects makes predicting the outcome of electrophilic substitution complex. The most likely positions for further substitution would be determined by the combined electronic and steric effects of the existing groups. Mechanistic studies would involve kinetic analysis and the identification of intermediates and transition states, often aided by computational chemistry.

Below is a data table outlining the expected influence of substituents on the key reaction pathways:

| Reaction Pathway | Substituent | Electronic Effect | Steric Effect | Overall Impact on Reactivity |

| Nucleophilic Addition | -CHO | Electrophilic center | - | Target for nucleophilic attack |

| -Br, -F | Electron-withdrawing | Minor | Increases electrophilicity of carbonyl | |

| -CH₃ (ortho) | Electron-donating | Significant hindrance | May decrease reactivity with bulky nucleophiles | |

| Electrophilic Aromatic Substitution | -CHO, -Br | Deactivating, meta-directing | - | Decreases ring reactivity |

| -F | Deactivating, ortho, para-directing | Minor | Directs incoming electrophiles | |

| -CH₃ | Activating, ortho, para-directing | Minor | Activates the ring |

Detailed Research Findings:

Mechanistic studies on the reactions of similarly substituted benzaldehydes have utilized a variety of techniques, including kinetic studies, isotopic labeling, and computational modeling. For example, the mechanism of the Cannizzaro reaction, which this aldehyde cannot undergo due to the presence of an alpha-hydrogen on the methyl group, has been extensively investigated for other benzaldehydes. The steric hindrance of the ortho-methyl group in this compound would be a key factor in any bimolecular reactions involving the aldehyde. DFT (Density Functional Theory) calculations could provide valuable insights into the transition state geometries and activation energies for various reaction pathways, helping to rationalize and predict the chemical behavior of this complex molecule.

Derivatization Strategies and Scaffold Applications in Complex Organic Synthesis

Synthesis of Structurally Diverse Derivatives of 6-Bromo-3-fluoro-2-methylbenzaldehyde

The unique arrangement of functional groups on the this compound scaffold allows for a variety of derivatization pathways. The aldehyde group serves as a versatile handle for numerous transformations, including oxidation to a carboxylic acid, reduction to a benzyl (B1604629) alcohol, and participation in C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

Furthermore, the bromine atom is exceptionally well-suited for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents at the C-6 position. This capability is crucial for building molecular complexity and synthesizing libraries of compounds for screening purposes. For instance, a related bromo-substituted Weinreb amide has been shown to undergo cross-coupling with organolithium reagents, demonstrating the feasibility of such transformations on similar scaffolds. acs.org

The fluorine atom, while generally less reactive, can influence the electronic properties of the ring and participate in nucleophilic aromatic substitution (SNAF) reactions under specific conditions. The interplay of these functional groups allows for a stepwise and controlled synthesis of multi-functionalized aromatic derivatives. A prime example of such a strategy is the utilization of the closely related isomer, 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395), in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery. fluoromart.com This synthesis highlights how the aldehyde and halogen functionalities can be leveraged to construct complex, high-value molecules. fluoromart.com

Utilization as a Building Block for Heterocyclic Systems

Heterocyclic compounds are paramount in medicinal chemistry, often forming the core of many pharmaceutical agents. The reactivity of this compound makes it an excellent precursor for various heterocyclic systems.

Benzoxazoles are a prominent class of heterocycles with a wide range of biological activities. A common and efficient method for their synthesis is the condensation of an aromatic aldehyde with a 2-aminophenol, followed by cyclization. This compound can readily participate in this reaction. The process typically involves the formation of a Schiff base intermediate upon reaction with a 2-aminophenol, which then undergoes oxidative cyclization to yield the corresponding 2-substituted benzoxazole (B165842). This reaction can be catalyzed by various reagents, including acids, bases, or metal catalysts, often proceeding in a single pot. The resulting benzoxazole derivative would bear the bromo-fluoro-methyl substituted phenyl group at the 2-position, a substitution pattern that can be further modified to tune its physicochemical and biological properties.

Table 1: Representative Benzoxazole Synthesis

| Reactant A | Reactant B | Product Scaffold |

|---|

The aldehyde functionality is a key component in numerous classical and modern syntheses of nitrogen-containing heterocycles. One of the most significant applications is in the Friedländer synthesis of quinolines. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net The isomer 6-bromo-2-fluoro-3-methylbenzaldehyde has been successfully employed in Friedländer condensations to produce highly substituted 6-bromoquinoline (B19933) derivatives. fluoromart.com This demonstrates the utility of this substitution pattern for accessing the quinoline (B57606) core, which is a foundational structure in many pharmaceuticals.

Beyond quinolines, this building block is a potential substrate for multicomponent reactions to generate other complex heterocycles. For example, it could be incorporated into Paal-Knorr type syntheses for pyrroles following initial transformation, or used in reactions with hydrazines to form pyrazole-containing structures. nih.gov Its utility has also been demonstrated in the synthesis of quinazolines, as seen in the preparation of 5-bromo-2-methylamino-8-methoxyquinazoline. fluoromart.com

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. ethz.chnih.gov Benzoxazoles, quinolines, and quinazolines—all accessible from this compound—are widely regarded as privileged structures. By using this specific starting material, chemists can introduce a unique halogen and methyl substitution pattern onto these valuable scaffolds. The presence of the bromine atom provides a handle for late-stage functionalization via cross-coupling, allowing for the rapid generation of a library of diverse analogues. The fluorine atom can enhance metabolic stability and binding affinity. This strategic use of a pre-functionalized building block accelerates the drug discovery process by providing direct access to complex and diverse molecules based on proven heterocyclic cores. nih.gov

Role in the Assembly of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are of great interest in materials science for their applications in organic electronics. researchgate.net The synthesis of large, well-defined PAHs often relies on the strategic coupling and cyclization of smaller aromatic precursors. A powerful synthetic approach involves the use of o-bromoaryl aldehydes in Suzuki coupling reactions with PAH bisboronic acid derivatives. nih.gov This reaction furnishes a dialdehyde (B1249045) intermediate which can then be converted into a larger PAH through subsequent cyclization reactions, such as a Wittig reaction followed by photocyclization, or a reductive cyclization. nih.gov

This compound is an ideal candidate for this methodology. Its o-bromoaldehyde structure allows it to couple with bisboronic acids to create intermediates primed for intramolecular cyclization, effectively "stitching" new aromatic rings onto an existing core. This strategy provides a pathway to contorted or extended π-systems, and the fluorine and methyl substituents can be used to modulate the solubility, packing, and electronic properties of the final PAH material. nih.govrsc.org

Integration into Cascade and Domino Reaction Sequences for Molecular Complexity

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a hallmark of efficient chemical synthesis. liberty.edu The functional groups of this compound are well-suited for initiating or participating in such sequences.

A notable example is the domino nitro reduction-Friedländer heterocyclization, which allows for the one-pot synthesis of quinolines from nitrobenzaldehydes. nih.gov A similar domino approach could be envisioned for this compound, where a cross-coupling reaction at the bromine site is immediately followed by a condensation and cyclization involving the aldehyde group. For instance, a Suzuki coupling could introduce a substituent bearing an active methylene (B1212753) group, which could then undergo an intramolecular Friedländer-type cyclization to build a fused heterocyclic system in one pot. The synthesis of quinolines and benzoxazoles themselves can be considered two-step domino processes involving condensation followed by cyclodehydration. nih.gov The ability to construct complex heterocyclic and polycyclic systems in a single, efficient operation underscores the value of this compound as a strategic building block for advanced organic synthesis.

Strategic Application in the Development of Advanced Chemical Probes and Functional Materials Precursors

The unique structural characteristics of this compound, specifically the presence and orientation of its functional groups, render it a valuable scaffold in the synthesis of complex organic molecules. Its utility extends to the development of advanced chemical probes and as a precursor for functional materials, where the precise arrangement of its substituents can be leveraged to tailor the properties of the final products.

The aldehyde group serves as a versatile reactive site for a variety of chemical transformations, enabling the introduction of this substituted aromatic scaffold into larger molecular frameworks. Furthermore, the bromine and fluorine atoms on the benzene (B151609) ring provide additional handles for derivatization, allowing for the fine-tuning of electronic and steric properties.

Application in the Synthesis of Precursors for Advanced Materials

While direct applications of this compound in the synthesis of advanced chemical probes are not extensively documented in publicly available literature, its potential can be inferred from the reactivity of analogous substituted benzaldehydes. The strategic placement of the bromo, fluoro, and methyl groups on the benzaldehyde (B42025) ring allows for its use as a precursor in the synthesis of a variety of organic structures. For instance, it has been utilized in the improved synthesis of the key intermediate 5-bromo-2-methylamino-8-methoxyquinazoline, a process that was streamlined to increase the total yield by 18% while maintaining purity. fluoromart.com

The derivatization of the aldehyde functional group is a primary strategy for incorporating this building block into larger, more complex molecules. Common reactions of the aldehyde group that can be exploited for this purpose include:

Wittig Reaction: Allows for the formation of a carbon-carbon double bond, enabling the synthesis of stilbene (B7821643) and other vinyl derivatives. These structures are often employed in the core of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Knoevenagel Condensation: Reaction with active methylene compounds can yield a,ß-unsaturated carbonyl compounds, which are precursors to a wide range of heterocyclic compounds and polymers with interesting optical and electronic properties.

Reductive Amination: Provides a route to substituted benzylamines, which can be further functionalized or incorporated into polymeric structures.

Grignard and Organolithium Reactions: Enables the formation of secondary alcohols, which can serve as chiral building blocks or be further transformed into other functional groups.

The bromine atom on the aromatic ring is another key feature that can be exploited for the synthesis of functional material precursors. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is a powerful method for constructing conjugated systems found in many organic electronic materials.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes, which are important building blocks for conjugated polymers and macrocycles.

Heck Coupling: Reaction with alkenes to form substituted alkenes, providing another route to conjugated systems.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, which is crucial for the synthesis of a wide variety of organic semiconductors and other functional materials.

The fluorine and methyl groups also play a significant role in modulating the properties of any resulting materials. The fluorine atom can enhance thermal stability, influence molecular packing, and alter the electronic properties of the molecule. The methyl group can impact solubility and steric interactions.

One notable application of a similar compound, 2-bromo-6-fluorobenzaldehyde, is in assisting the self-assembly of macromolecules to fabricate nanostructures. For example, a semiconducting thienoisoindigo-based nanowire was assembled with 2-bromobenzaldehyde (B122850) through halogen and chalcogen bonding, exhibiting a hole mobility of 6.39 × 10⁻⁴ cm²/Vs. This highlights the potential of such substituted benzaldehydes in the field of organic electronics.

The following table summarizes the potential derivatization strategies for this compound and their applications in the development of precursors for advanced materials:

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Potential Application in Materials Science |

| Aldehyde Chemistry | |||

| Wittig Reaction | Phosphonium ylide | Alkene | Precursors for OLEDs and conjugated polymers |

| Knoevenagel Condensation | Active methylene compound | a,ß-Unsaturated system | Synthesis of dyes, and nonlinear optical materials |

| Reductive Amination | Amine, reducing agent | Amine | Building blocks for polyamides and other polymers |

| Aryl Bromide Chemistry | |||

| Suzuki Coupling | Boronic acid/ester, Pd catalyst | Biaryl | Organic semiconductors, liquid crystals |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkyne | Conjugated polymers, molecular wires |

| Heck Coupling | Alkene, Pd catalyst | Substituted alkene | Fluorescent materials, organic conductors |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl amine | Hole-transport materials, organic photovoltaics |

It is important to note that while the chemical principles support these applications, specific research detailing the use of this compound in these areas is limited in the public domain. Further experimental work is required to fully explore and validate its potential as a precursor for advanced chemical probes and functional materials.

Computational and Theoretical Investigations of 6 Bromo 3 Fluoro 2 Methylbenzaldehyde

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are essential for determining the fundamental properties of a molecule. These theoretical methods can provide a detailed picture of the three-dimensional structure and the distribution of electrons within the molecule.

Optimized Geometries and Conformational Analysis

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

| Parameter | Value |

| C-Br Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| O=C-H Bond Angle (°) | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Interactive Data Table: Hypothetical HOMO-LUMO Energies

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to study the reactivity and selectivity of chemical reactions.

Modeling Reaction Pathways and Transition States

DFT calculations can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For 6-Bromo-3-fluoro-2-methylbenzaldehyde, this would be particularly useful in understanding its behavior in nucleophilic addition reactions at the carbonyl group.

Elucidation of Reaction Mechanisms at the Molecular Level

By mapping out the reaction pathway and identifying all intermediates and transition states, DFT studies can provide a detailed, step-by-step understanding of the reaction mechanism. This level of insight is often difficult to obtain through experimental methods alone.

Analysis of Substituent Effects on Reactivity and Electronic Distributions

The bromo, fluoro, and methyl groups attached to the benzaldehyde (B42025) core are expected to have a significant influence on the molecule's reactivity and electronic properties. The electron-withdrawing nature of the halogen atoms and the electron-donating nature of the methyl group will alter the electron density distribution in the benzene (B151609) ring and at the aldehyde functional group. A computational analysis would quantify these effects, for instance, by calculating the partial atomic charges and mapping the molecular electrostatic potential.

Prediction of Spectroscopic Parameters from Theoretical Models

The in-silico prediction of spectroscopic parameters for compounds like this compound has become a powerful tool in chemical research. Leveraging computational chemistry, specifically methods like Density Functional Theory (DFT), researchers can calculate and predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. These theoretical predictions are invaluable for confirming experimental results, aiding in structural elucidation, and understanding the electronic properties of the molecule.

For instance, the predicted ¹H NMR chemical shifts would be influenced by the electronic environment of each proton. The aldehyde proton is expected to appear significantly downfield. The aromatic protons will exhibit shifts determined by the combined electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons attached to the substituents, and the methyl carbon.

Below are interactive tables with hypothetical, yet representative, predicted spectroscopic data for this compound, based on computational studies of similar compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | 9.8 - 10.2 |

| Aromatic-H | 7.0 - 7.5 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl-C | 188 - 192 |

| Aromatic-C-Br | 115 - 120 |

| Aromatic-C-F | 158 - 162 (doublet due to C-F coupling) |

| Aromatic-C-CHO | 135 - 140 |

| Aromatic-C-CH₃ | 140 - 145 |

| Aromatic-C | 125 - 135 |

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | 1690 - 1710 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| C-F Stretch | 1200 - 1250 |

These predicted values serve as a guide for the experimental characterization of this compound and demonstrate the utility of computational models in modern chemistry.

Computational Design of Novel Transformations for This Compound

Computational chemistry offers a powerful platform for the rational design of novel chemical transformations for specific molecules like this compound. By employing theoretical models, it is possible to explore potential reaction pathways, evaluate their feasibility, and predict the outcomes of synthetic strategies before they are attempted in the laboratory. This in-silico approach can significantly accelerate the discovery of new reactions and the synthesis of novel derivatives.

One major area of computational investigation is the study of reaction mechanisms. For halogenated aromatic aldehydes, theoretical studies can elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions. For example, computational models can be used to calculate the activation energies of different reaction pathways, helping to identify the most likely course of a reaction under specific conditions. Studies on similar molecules, like the acetalization of 3-chlorobenzaldehyde, have demonstrated the utility of ab initio methods in understanding reaction intermediates and transition states. eudl.eueudl.eu

The design of novel transformations for this compound could focus on leveraging its specific functional groups. The presence of bromine, fluorine, a methyl group, and an aldehyde group provides multiple sites for chemical modification. Computational approaches can be used to predict the reactivity of these sites. For instance, the electron-withdrawing effects of the halogen and aldehyde groups can be quantified to predict the susceptibility of the aromatic ring to nucleophilic attack. Similarly, the reactivity of the aldehyde group towards various nucleophiles can be modeled to design new condensation or addition reactions.

Furthermore, computational chemistry can aid in the design of catalysts for specific transformations. By modeling the interaction between this compound and a potential catalyst, it is possible to design catalysts that are highly selective and efficient. For example, in the context of palladium-catalyzed cross-coupling reactions, computational studies can help in the design of ligands that promote the desired reactivity at the C-Br bond. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Bromo 3 Fluoro 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For 6-Bromo-3-fluoro-2-methylbenzaldehyde, the ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton (-CHO), the two aromatic protons (-CH), and the methyl protons (-CH₃).

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the benzene (B151609) ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. A small coupling to the aromatic proton at C5 might be observed.

Aromatic Protons (-CH): The two protons on the aromatic ring are in different chemical environments and are expected to appear as two distinct signals. The proton at C4 will be coupled to the proton at C5, and both will show coupling to the fluorine atom at C3.

The proton at C4 is anticipated to resonate as a doublet of doublets, influenced by coupling to H5 and the fluorine atom.

The proton at C5 is expected to appear as a doublet, split by the adjacent H4.

Methyl Protons (-CH₃): The methyl group at C2 is attached to the aromatic ring and is expected to produce a singlet in the upfield region, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CHO | 9.8 – 10.5 | s (or d) | - |

| H4 | 7.2 – 7.6 | dd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-7 Hz |

| H5 | 7.5 – 7.9 | d | ³J(H-H) ≈ 8-9 Hz |

| -CH₃ | 2.4 – 2.6 | s | - |

Note: Predicted values are based on typical ranges for substituted benzaldehydes.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show eight signals corresponding to the carbonyl carbon, the six aromatic carbons, and the methyl carbon. The chemical shifts are influenced by the electronic effects of the various substituents (Br, F, CH₃, CHO). Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 188–195 ppm.

Aromatic Carbons:

The carbon bearing the fluorine (C3) will show a large one-bond coupling constant (¹J(C-F)) and is expected to be in the δ 160-165 ppm range.

The carbons adjacent to the fluorine (C2 and C4) will show smaller two-bond coupling constants (²J(C-F)).

The carbon bearing the bromine (C6) will have its chemical shift influenced by the heavy atom effect, typically appearing around δ 115-125 ppm.

The remaining aromatic carbons (C1, C5) will have chemical shifts determined by the cumulative effects of all substituents.

Methyl Carbon (-CH₃): The methyl carbon signal will appear in the upfield region of the spectrum, typically around δ 15–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -CHO | 188 – 195 | Possible ⁴J(C-F) |

| C1 | 135 – 140 | Possible ³J(C-F) |

| C2 | 125 – 135 | ²J(C-F) |

| C3 | 160 – 165 | ¹J(C-F) |

| C4 | 115 – 125 | ²J(C-F) |

| C5 | 130 – 140 | ³J(C-F) |

| C6 | 115 – 125 | ⁴J(C-F) |

| -CH₃ | 15 – 25 | Possible ⁴J(C-F) |

Note: Predicted values are based on general principles and data for similar compounds.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This resonance will be split into a multiplet due to coupling with the neighboring aromatic protons (H4).

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. A cross-peak in the COSY spectrum would be expected between the aromatic protons H4 and H5, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond carbon-proton (C-H) correlations. It would show cross-peaks connecting the aldehyde proton to the carbonyl carbon, H4 to C4, H5 to C5, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) C-H correlations. This is particularly useful for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations include:

The aldehyde proton (-CHO) to the aromatic carbons C1 and C2.

The methyl protons (-CH₃) to aromatic carbons C1, C2, and C3.

The aromatic proton H4 to carbons C2, C3, C5, and C6.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the IR spectrum, typically in the region of 1690–1715 cm⁻¹. This band would likely be weak in the Raman spectrum.

C-H Stretches:

Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

The aldehyde C-H stretch shows two characteristic weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Several bands of variable intensity are expected in the 1450–1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-F Stretch: A strong absorption in the IR spectrum is expected between 1200 and 1350 cm⁻¹ for the C-F bond.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500–650 cm⁻¹ range. This is often in the fingerprint region and can be difficult to assign definitively.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| -CHO | C=O Stretch | 1690 – 1715 | Strong | Weak |

| -CHO | C-H Stretch | 2810–2830 & 2710–2730 | Weak | Medium |

| Aromatic | C-H Stretch | 3000 – 3100 | Medium | Strong |

| -CH₃ | C-H Stretch | 2850 – 2970 | Medium | Medium |

| Aromatic | C=C Stretch | 1450 – 1600 | Medium-Strong | Strong |

| C-F | C-F Stretch | 1200 – 1350 | Strong | Weak |

| C-Br | C-Br Stretch | 500 – 650 | Medium | Medium |

Note: Predicted values are based on typical ranges for substituted aromatic compounds.

Methodological Aspects of Spectral Interpretation

The structural confirmation of this compound relies heavily on the detailed interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The presence of various substituents—bromo, fluoro, methyl, and aldehyde groups—on the benzene ring results in a complex and informative spectral profile.

In ¹H NMR spectroscopy, the aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The methyl protons will also produce a singlet, expected around δ 2.0–2.5 ppm. The two aromatic protons will exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. This will likely result in two doublets of doublets.

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 190 ppm. The aromatic carbons will have their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.

Infrared (IR) spectroscopy provides valuable information about the functional groups present. A strong absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1700–1720 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group will be observed around 2820–2850 cm⁻¹ and 2720–2750 cm⁻¹, respectively.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn confirms its elemental composition. The molecular formula of this compound is C₈H₆BrFO. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in two molecular ion peaks of almost equal intensity, M and M+2.

The theoretical exact masses for the two isotopic molecular ions can be calculated as follows:

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₈H₆⁷⁹BrFO | 215.9586 |

| [M+2]⁺ | C₈H₆⁸¹BrFO | 217.9565 |

An experimental HRMS measurement that matches these theoretical values to within a few parts per million (ppm) provides strong evidence for the correct elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm the arrangement of atoms. Under electron ionization (EI), the molecular ion of this compound is expected to undergo several characteristic fragmentation pathways.

Key expected fragmentation patterns include:

Loss of a hydrogen radical (H•): This leads to the [M-1]⁺ ion, which is often a prominent peak for aldehydes.

Loss of the formyl radical (•CHO): This results in the formation of a bromofluoromethylphenyl cation at [M-29]⁺.

Loss of a bromine atom (Br•): This fragmentation leads to the [M-79/81]⁺ ion.

Carbon monoxide (CO) elimination: Subsequent fragmentation of the [M-1]⁺ ion can involve the loss of a neutral CO molecule, leading to the [M-29]⁺ ion.

The presence of the bromine atom will be evident in all bromine-containing fragments, which will appear as pairs of peaks separated by 2 m/z units with nearly equal intensity.

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the preparation of a crystalline derivative can provide definitive structural proof. X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. rsc.orggoogle.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aromatic aldehydes. A reversed-phase HPLC method is typically employed for the separation and quantification of this compound.

A standard HPLC methodology would involve:

Column: A C18 stationary phase is commonly used for the separation of nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is often effective.

Detection: UV detection is suitable for this compound due to the presence of the chromophoric benzaldehyde (B42025) system. The detection wavelength is typically set at the absorbance maximum of the compound.

Quantification: The purity of a sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

This HPLC method can be optimized to achieve baseline separation of the target compound from any impurities or starting materials, making it an invaluable tool for quality control and reaction monitoring. For the analysis of aldehydes in various matrices, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis is also a common and sensitive approach. google.comnist.govchemicalbook.comdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry stands as a pivotal technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a substituted benzaldehyde like this compound, GC-MS provides critical information on its purity, molecular weight, and structural features through its characteristic fragmentation patterns.

The separation of this compound from a sample matrix would typically be achieved using a capillary column. The choice of the stationary phase is crucial for efficient separation.

Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic aldehydes. This type of stationary phase allows for good separation of isomers and related impurities.

Temperature Programming: A programmed temperature gradient is employed to ensure sharp peaks and efficient separation. A typical program might start at a lower temperature (e.g., 100 °C) to allow for the elution of more volatile components, followed by a gradual ramp-up (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C) to elute the target analyte and any less volatile impurities.

Injector and Detector Temperatures: The injector temperature would be set high enough (e.g., 250 °C) to ensure rapid volatilization of the sample without causing thermal degradation. Similarly, the transfer line to the mass spectrometer would be maintained at an elevated temperature (e.g., 280 °C) to prevent condensation of the analyte.

Table 1: Hypothetical Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

This table presents a typical set of starting parameters for method development and is not based on experimentally verified data for this specific compound.

Following separation by gas chromatography, the analyte enters the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of such compounds, typically operating at 70 eV. The resulting mass spectrum provides a unique fingerprint of the molecule.

Molecular Ion Peak: The molecular weight of this compound is 217.04 g/mol . Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with approximately equal intensity at m/z 216 and 218, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural information. For this compound, the following fragmentation patterns are anticipated:

Loss of a Hydrogen Radical (-H•): A peak at m/z 215/217 (M-1) would likely be observed, resulting from the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.

Loss of the Aldehyde Group (-CHO•): Fragmentation of the C-C bond between the aromatic ring and the aldehyde group would lead to the loss of a formyl radical, resulting in a significant peak at m/z 187/189.

Loss of Bromine Radical (-Br•): Cleavage of the C-Br bond would result in a fragment ion at m/z 137.

Further Fragmentations: Subsequent losses of CO, F, or CH₃ from the primary fragment ions would lead to a series of smaller fragment ions that can aid in the complete structural confirmation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Isotopic Pair for Br) | Proposed Fragment Ion |

| 216/218 | [M]⁺ (Molecular Ion) |

| 215/217 | [M-H]⁺ |

| 187/189 | [M-CHO]⁺ |

| 137 | [M-Br]⁺ |

This table is based on predicted fragmentation patterns and has not been confirmed by experimental data.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for the confident identification and structural elucidation of this compound in a sample. Comparison of the obtained mass spectrum with spectral libraries can further confirm the identity of the compound, although a library spectrum for this specific substituted benzaldehyde may not be widely available.

Future Research Directions and Unexplored Avenues for 6 Bromo 3 Fluoro 2 Methylbenzaldehyde Research

Development of More Sustainable and Efficient Synthetic Routes

Future research should prioritize the development of synthetic pathways to 6-Bromo-3-fluoro-2-methylbenzaldehyde that align with the principles of green chemistry. Current synthetic methods, while effective, may rely on harsh reagents and generate significant waste. Investigations into alternative, more sustainable approaches are crucial.

One promising avenue is the exploration of catalytic C-H activation and functionalization of simpler aromatic precursors. This would offer a more atom-economical route, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Additionally, the use of biocatalytic methods, employing enzymes or whole-cell systems, could provide highly selective and environmentally benign transformations under mild reaction conditions.

Further research into flow chemistry for the synthesis of this compound and its derivatives could also lead to more efficient and scalable processes. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity compared to traditional batch processes.

| Parameter | Current Approach (Potential) | Sustainable Future Direction |

| Starting Materials | Multi-step synthesis from pre-functionalized aromatics | Direct C-H functionalization of simpler precursors |

| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic systems (e.g., transition metals, enzymes) |

| Solvents | Traditional organic solvents | Greener solvents (e.g., water, ionic liquids, supercritical fluids) |

| Energy Input | Conventional heating | Microwave irradiation, photochemical methods |

| Process | Batch synthesis | Continuous flow synthesis |

Exploration of Novel Reaction Manifolds and Catalytic Systems

The reactivity of the aldehyde, bromo, and fluoro functionalities in this compound presents a rich landscape for exploring novel chemical transformations. Future studies should focus on leveraging these groups to access new molecular architectures.